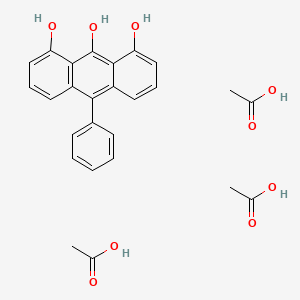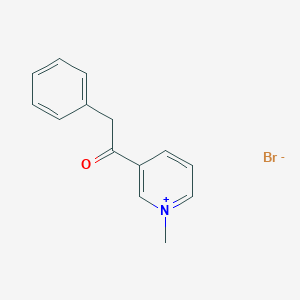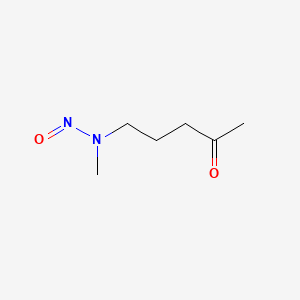
N-methyl-N-(4-oxopentyl)nitrous Amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(4-oxopentyl)nitrous amide is a nitrogen-containing organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) attached to a nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-oxopentyl)nitrous amide can be achieved through several methods. One common approach involves the nucleophilic acyl substitution of acyl halides or anhydrides with amines. For instance, the reaction of an acyl chloride with N-methylamine in the presence of a base can yield the desired amide . Another method involves the partial hydrolysis of nitriles, where the nitrile is converted to the amide under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of phenyl trimethylammonium iodide (PhMe3NI) as a methylating agent has been reported to be effective for the monoselective N-methylation of amides .
化学反応の分析
Types of Reactions
N-methyl-N-(4-oxopentyl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide to an amine.
Substitution: The amide can participate in substitution reactions, where the nitrogen or carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
科学的研究の応用
N-methyl-N-(4-oxopentyl)nitrous amide has several scientific research applications:
作用機序
The mechanism by which N-methyl-N-(4-oxopentyl)nitrous amide exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied .
類似化合物との比較
Similar Compounds
N-methyl-N-(4-methylphenyl)nitrous amide: This compound has a similar structure but with a methylphenyl group instead of an oxopentyl group.
N-nitrosoamides: These compounds have a nitroso group attached to the nitrogen of the amide, similar to N-methyl-N-(4-oxopentyl)nitrous amide.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
117732-64-6 |
|---|---|
分子式 |
C6H12N2O2 |
分子量 |
144.17 g/mol |
IUPAC名 |
N-methyl-N-(4-oxopentyl)nitrous amide |
InChI |
InChI=1S/C6H12N2O2/c1-6(9)4-3-5-8(2)7-10/h3-5H2,1-2H3 |
InChIキー |
CLXLXEURJFODOJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCCN(C)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


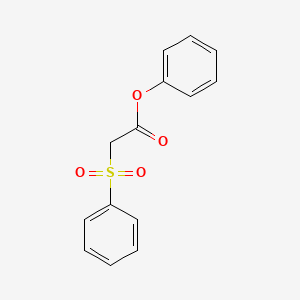
![2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide](/img/structure/B14303252.png)

arsane](/img/structure/B14303262.png)
![Benzonitrile, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14303267.png)
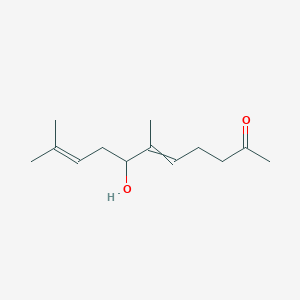
![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)

![Benzenesulfonic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14303284.png)
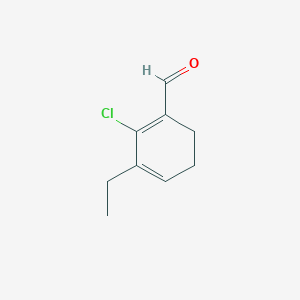
![1,1'-(Ethane-1,2-diyl)bis{2-[diazo(phenyl)methyl]benzene}](/img/structure/B14303293.png)
